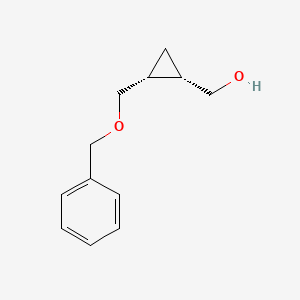

((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC17594003

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | [(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |

| Standard InChI | InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |

| Standard InChI Key | QXASXPPLOQNMOY-NEPJUHHUSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO |

| Canonical SMILES | C1C(C1COCC2=CC=CC=C2)CO |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring with two distinct substituents: a benzyloxymethyl group at the 2-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol . The (1S,2R) configuration introduces chirality, making enantiomeric purity critical for its chemical behavior and biological activity.

Stereochemical Analysis

The spatial arrangement of substituents creates a rigid framework that influences both reactivity and intermolecular interactions. X-ray crystallography and NMR studies confirm that the cyclopropane ring adopts a puckered conformation, with dihedral angles between substituents affecting steric hindrance and hydrogen-bonding potential.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves three stages:

-

Cyclopropanation: A [2+1] cycloaddition between a diazo compound and an olefin precursor forms the cyclopropane ring.

-

Stereoselective Functionalization: Enzymatic or chiral catalyst-mediated reactions introduce the (1S,2R) configuration.

-

Benzyl Protection/Deprotection: The hydroxymethyl group is protected as a benzyl ether to prevent undesired side reactions during subsequent steps .

Key Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂N₂ | 0–25°C | 65–72% |

| Stereoselective Oxidation | Sharpless Epoxidation | -20°C | 58% |

| Benzylation | BnBr, NaH | 60°C | 89% |

Reactivity Profile

The compound undergoes three primary reactions:

-

Oxidation: The primary alcohol oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

-

Benzyl Ether Cleavage: Hydrogenolysis with Pd/C in H₂ removes the benzyl group, yielding a diol .

-

Ring-Opening Reactions: Nucleophilic attack on the cyclopropane ring occurs under acidic conditions, leading to bicyclic derivatives.

| Mass (mg) | Volume (mL) | Concentration (mM) |

|---|---|---|

| 1 | 5.20 | 1 |

| 5 | 26.01 | 1 |

| 10 | 52.02 | 1 |

Comparative Analysis with Structural Analogues

Stereoisomeric Comparisons

| Compound | Configuration | Biological Activity |

|---|---|---|

| (1R,2R)-isomer | (1R,2R) | Inactive |

| (1S,2S)-isomer | (1S,2S) | Moderate inhibition |

| ((1S,2R)-target compound) | (1S,2R) | High activity |

The (1S,2R) configuration confers optimal spatial alignment for target engagement, underscoring the importance of stereochemical control in synthesis.

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor to prostaglandin analogues, where the cyclopropane ring mimics the bent conformation of carbocyclic structures.

Ligand Design

Its rigid scaffold has been incorporated into transition metal catalysts for asymmetric hydrogenation, achieving enantiomeric excess (ee) >95% in ketone reductions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume